molecular formula C14H13N3O3 B5726922 1-(4-Methyl-3-nitrophenyl)-3-phenylurea

1-(4-Methyl-3-nitrophenyl)-3-phenylurea

Cat. No.: B5726922
M. Wt: 271.27 g/mol
InChI Key: FKJPAJQKSZPBRS-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a phenyl ring and a 4-methyl-3-nitrophenyl group

Preparation Methods

The synthesis of 1-(4-Methyl-3-nitrophenyl)-3-phenylurea typically involves the reaction of 4-methyl-3-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methyl-3-nitroaniline+Phenyl isocyanateThis compound\text{4-Methyl-3-nitroaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Methyl-3-nitroaniline+Phenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After completion, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(4-Methyl-3-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)-3-phenylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)-3-phenylurea is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the urea group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Methyl-3-nitrophenyl)-3-phenylurea can be compared to other similar compounds, such as:

    1-(4-Nitrophenyl)-3-phenylurea: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-phenylurea:

    1-(4-Methyl-3-nitrophenyl)-3-(4-methylphenyl)urea: Contains an additional methyl group on the phenyl ring, which may influence its steric and electronic properties.

The uniqueness of this compound lies in the combination of the nitro and methyl groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-7-8-12(9-13(10)17(19)20)16-14(18)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPAJQKSZPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (4-methyl-3-nitrophenyl)amine (152 mg) in CH2Cl2 (15 mL) were added iPr2NEt (1.29 g) and trichloroacetic anhydride (370 mg) successively at 0° C. under a nitrogen atmosphere, and the mixture was stirred at 0° C. for 3 hr. To the solution was added phenylamine (930 mg), and the resulted mixture was stirred at room temperature for 16 h. The volatile materials were evaporated in vacuo. The residue was diluted with EtOAc (10 mL) and the resulted mixture was successively washed with 1M HCl (5 mL×2), saturated aqueous NaHCO3 (5 mL×2) and brine, dried over MgSO4 and filtered. The filtrate was evaporated in vacuo, and the residue was triturated with IPE. The precipitates produced were collected by filtration to give 1-(4-methyl-3-nitrophenyl)-3-phenylurea (270 mg).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step Two

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